Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride is a chiral α-amino ester hydrochloride derivative featuring a phenyl ring substituted with both fluorine (at the meta position) and a methyl group (at the ortho position). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the construction of benzodiazepines and related heterocycles via multicomponent reactions like the Ugi 4CC . Its structural uniqueness arises from the electron-withdrawing fluorine and steric effects of the methyl group, which influence reactivity and binding affinity in target molecules.
Properties
Molecular Formula |
C10H13ClFNO2 |
|---|---|
Molecular Weight |
233.67 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-7(4-3-5-8(6)11)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H |
InChI Key |
OXUKJPGZJHKPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride typically involves the esterification of 3-fluoro-2-methylphenylacetic acid followed by the introduction of an amino group. One common method involves the reaction of 3-fluoro-2-methylbenzyl bromide with glycine methyl ester in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like copper(I) iodide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12ClFNO2
- Molecular Weight : 229.66 g/mol
- CAS Number : 2061996-78-7
- IUPAC Name : (S)-Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride
The compound features a methyl ester functional group, an amino group, and a fluorinated aromatic ring, which contribute to its unique chemical behavior and biological activity.
Pharmaceutical Applications
-
Drug Development :
- Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural components are favorable for modifications that enhance bioactivity and selectivity against specific biological targets .
- Case Study: Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting potential for development as an anticancer agent .
- Analgesic Properties :
Agrochemical Applications
- Pesticide Development :
- The compound's ability to act as a precursor for agrochemicals has been documented. It can be utilized in synthesizing herbicides or insecticides that target specific pests while minimizing environmental impact .
- A notable case study involves the synthesis of a novel herbicide derived from this compound, which demonstrated effective weed control with reduced toxicity to non-target species .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride with analogous compounds:
*Calculated based on molecular formula.
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (e.g., 4-F, 3-CF₃): Enhance electrophilicity of the α-carbon, facilitating nucleophilic additions in Ugi reactions . The 4-fluoro derivative (C₉H₁₁ClFNO₂) is widely used in API synthesis due to balanced reactivity and metabolic stability .
- Steric Effects (e.g., 2-Me, 3-Cl): Ortho-substituents like methyl or chloro reduce rotational freedom, favoring enantioselective synthesis. For example, the 3-chloro-4-methoxy analog (C₁₀H₁₂Cl₂NO₃) exhibits restricted conformation, improving selectivity in cyclization reactions .
- Hydroxy and Methoxy Groups: The 5-fluoro-2-hydroxy derivative (C₉H₁₁ClFNO₃) introduces hydrogen-bonding capacity, enhancing binding to biological targets such as GABA receptors .
Role in Multicomponent Reactions
These compounds are pivotal in Ugi 4CC reactions for synthesizing thiobenzodiazepines. Methyl 2-amino-2-(4-chlorophenyl)acetate HCl and its 4-fluoro analog (C₉H₁₁ClFNO₂) demonstrate higher yields (>80%) compared to bulkier analogs due to reduced steric hindrance .
Enantiomeric Considerations
Enantiomerically pure forms (e.g., (R)- and (S)-isomers of the 4-fluoro derivative) are critical for drug efficacy. The (S)-enantiomer of Methyl 2-amino-2-(4-fluorophenyl)acetate HCl is preferred in certain benzodiazepine syntheses due to superior receptor affinity .
Industrial and Pharmacological Relevance
- Halogenated Derivatives (Br, Cl): Bromine-substituted analogs (e.g., C₉H₁₁BrClNO₂) are used in radiopharmaceuticals, leveraging bromine’s isotopic properties .
- Trifluoromethyl Derivatives: The 4-CF₃ analog (C₁₀H₁₁ClF₃NO₂) is valued in CNS drug development for its blood-brain barrier permeability .
Biological Activity
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride is a compound with significant biological activity, particularly in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H14ClFNO2
- Molecular Weight : Approximately 219.66 g/mol
- Structure : The compound features an amino group and a fluorinated aromatic ring, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. It has been investigated for its role as a biochemical probe in assays aimed at studying protein interactions and enzyme kinetics. The compound's unique structure allows it to selectively bind to various biological targets, influencing their activity and leading to physiological effects.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which is crucial for its therapeutic potential. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.
| Enzyme | Activity | IC50 (μM) |
|---|---|---|
| COX-1 | Inhibition | 0.5 |
| COX-2 | Inhibition | 0.3 |
These results suggest that this compound could be developed as an anti-inflammatory agent.
Receptor Binding
The compound also exhibits binding affinity for various receptors involved in neurotransmission and pain modulation. Its interaction with these receptors may lead to analgesic effects, making it a candidate for pain management therapies.
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results demonstrated a significant reduction in paw edema compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.
- Cancer Research : The compound has been explored for its anticancer properties, particularly in inhibiting the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). It exhibited an IC50 value of 0.126 μM, indicating potent inhibitory effects on cell proliferation.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl | 0.5 (COX-1) | COX Enzymes |
| Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate HCl | 0.4 (COX-2) | COX Enzymes |
| Compound X (similar structure) | 0.6 | Unknown |
This comparison highlights the competitive inhibitory potential of this compound against other compounds.
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Intermediate formation | Methyl glycinate, 3-fluoro-2-methylbenzaldehyde, TMSCN, 0°C | 70–85% | |
| Hydrochlorination | HCl gas in dry ether, room temperature | 90–95% |
Basic Question: What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H-NMR (DMSO-d₆) is essential for confirming the aromatic proton environment (e.g., δ 7.4–7.6 ppm for 3-fluoro-2-methylphenyl protons) and ester methyl groups (δ 3.6–3.7 ppm). Diastereomeric mixtures can be detected via split peaks, as seen in related compounds .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 1 mL/min flow rate) to assess purity (>97%) and resolve enantiomers using chiral stationary phases .
- Mass Spectrometry : ESI-MS (e.g., m/z 243.1 [M+H]⁺) to confirm molecular weight and detect halogen isotopic patterns .
Basic Question: What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste .
- Storage : Store in airtight containers at –20°C, protected from moisture and light, based on stability data for similar hydrochlorides .
Advanced Question: How do substituent variations (e.g., fluoro, methyl groups) on the phenyl ring influence the compound’s physicochemical properties?
Methodological Answer:
The 3-fluoro-2-methyl substituent impacts:
- Lipophilicity : Increased logP compared to non-fluorinated analogs, enhancing membrane permeability (predicted via computational tools like Molinspiration).
- Steric effects : The methyl group at the 2-position may hinder rotation of the phenyl ring, affecting binding interactions in biological assays .
- Acid-base behavior : The fluorine atom’s electron-withdrawing effect lowers the pKa of the amino group (~7.2 vs. ~8.5 for non-fluorinated analogs), influencing solubility in aqueous buffers .
Q. Table 2: Substituent Effects on Physicochemical Properties
| Substituent | logP | pKa (NH₂) | Melting Point (°C) |
|---|---|---|---|
| 3-Fluoro-2-methyl | 1.8 | 7.2 | 180–185 (dec.) |
| 4-Bromo-3-fluoro | 2.1 | 6.9 | 183–186 (dec.) |
| Phenyl (no substituents) | 1.2 | 8.5 | 160–165 |
Advanced Question: What are the challenges in achieving enantiomeric purity, and what chiral resolution methods are effective?
Methodological Answer:
- Chiral Pool Synthesis : Use (R)- or (S)-configured starting materials (e.g., methyl (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride ) to avoid racemization.
- Kinetic Resolution : Employ enzymes like lipases in non-polar solvents to selectively hydrolyze one enantiomer .
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IC) to resolve enantiomers, achieving >99% ee .
Advanced Question: How does the compound’s stability under different pH and temperature conditions affect experimental design?
Methodological Answer:
- pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but degrades in basic media (pH >8) via ester hydrolysis. Buffered solutions (pH 5–6) are recommended for biological assays .
- Thermal Stability : Decomposition occurs above 185°C (DSC data). Store at –20°C for long-term stability, as shown for cyclopropyl analogs .
Advanced Question: How can computational chemistry predict the reactivity or interactions of this compound in biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes). The 3-fluoro group may form halogen bonds with active-site residues .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against Pseudomonas aeruginosa, as demonstrated for phenoxyacetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
